molecular formula C11H13BrN2S B13791182 1-(2-Bromophenyl)-3-cyclobutyl-thiourea CAS No. 885266-90-0

1-(2-Bromophenyl)-3-cyclobutyl-thiourea

Cat. No.: B13791182
CAS No.: 885266-90-0
M. Wt: 285.21 g/mol
InChI Key: UTAQIYFDTOTCTA-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-cyclobutyl-thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyclobutyl ring in its structure makes this compound unique and potentially useful for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with cyclobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of substituted thiourea derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

1-(2-Bromophenyl)-3-cyclobutyl-thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea is unique due to the presence of both a bromophenyl group and a cyclobutyl ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

885266-90-0

Molecular Formula

C11H13BrN2S

Molecular Weight

285.21 g/mol

IUPAC Name

1-(2-bromophenyl)-3-cyclobutylthiourea

InChI

InChI=1S/C11H13BrN2S/c12-9-6-1-2-7-10(9)14-11(15)13-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,14,15)

InChI Key

UTAQIYFDTOTCTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=S)NC2=CC=CC=C2Br

Origin of Product

United States

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